molecular formula C10H7Br2N B189525 2-(Dibromomethyl)quinoline CAS No. 53867-81-5

2-(Dibromomethyl)quinoline

Cat. No. B189525
CAS RN: 53867-81-5
M. Wt: 300.98 g/mol
InChI Key: YTSFUCJYOKYMDE-UHFFFAOYSA-N
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Description

2-(Dibromomethyl)quinoline is a derivative of quinoline, which is a heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It is an essential segment of both natural and synthetic compounds .


Synthesis Analysis

Quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .


Molecular Structure Analysis

The molecular structure of 2-(Dibromomethyl)quinoline is similar to that of quinoline, with the addition of two bromine atoms attached to a methyl group on the second carbon of the quinoline . The structure elucidation of quinolines can be done using 2-D NMR spectroscopy .


Chemical Reactions Analysis

Quinolines undergo a variety of chemical reactions. For example, they can be synthesized from α,β-unsaturated aldehydes . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Scientific Research Applications

Anticancer Activities of Quinoline Derivatives

Quinoline compounds, including derivatives of 2-(Dibromomethyl)quinoline, have shown promise in anticancer research. They exhibit a broad spectrum of biological and biochemical activities. Quinoline and its analogs have been investigated for their roles in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair. This highlights their potential in cancer drug development and refinement (Solomon & Lee, 2011).

Synthesis Techniques and Green Chemistry

Recent research emphasizes the development of greener and more sustainable chemical processes for synthesizing quinoline derivatives. This includes methods like microwave synthesis, solvent-free conditions, and photocatalytic synthesis, focusing on environmental and human health considerations (Prajapati et al., 2014).

Biologically Active Compounds

Quinoline moieties, including 2-(Dibromomethyl)quinoline, are significant for synthesizing a range of biologically active and industrially useful compounds. They have applications in antimicrobial, anti-inflammatory, anticonvulsant, and photophysical properties. Innovative methodologies like A3-coupling have been explored to synthesize disubstituted quinoline derivatives (Naidoo & Jeena, 2017).

Electrochemical Applications

Quinoline derivatives, including 2-(Dibromomethyl)quinoline, have been studied for their one-electron transfer properties, which can be applied in electrochemical processes. This includes applications in reversible redox systems and potentially in electronic devices (Black & Summers, 1971).

Corrosion Inhibition

Quinoline derivatives have been reported as effective anticorrosive materials. They exhibit high effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This application extends to industrial and engineering contexts (Verma, Quraishi, & Ebenso, 2020).

Safety And Hazards

While specific safety data for 2-(Dibromomethyl)quinoline was not found, quinoline has several hazard statements associated with it, including being toxic if swallowed, harmful in contact with skin, causing skin irritation, causing serious eye irritation, suspected of causing genetic defects, and may cause cancer .

Future Directions

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity and potential for industrial and medicinal applications . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development .

properties

IUPAC Name

2-(dibromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSFUCJYOKYMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968642
Record name 2-(Dibromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dibromomethyl)quinoline

CAS RN

53867-81-5
Record name Quinoline, 2-(dibromomethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158450
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Dibromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
KK Kumar, SP Seenivasan, V Kumar, TM Das - Carbohydrate research, 2011 - Elsevier
A series of quinoline coupled 1,2,3-triazoles compounds have been synthesized by ‘click chemistry’ from azidomethyl quinoline with different alkynes. The efficiency and fidelity of the Cu…
Number of citations: 100 www.sciencedirect.com
YA Zhuravleva, AV Zimichev… - Russian Journal of …, 2011 - researchgate.net
Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydro- quinoline-4-carboxylates Page 1 ISSN 1070-4280, Russian Journal of Organic Chemistry, 2011, Vol. 47, No. 2, pp. 306-307. © …
Number of citations: 1 www.researchgate.net
JK Augustine, YA Naik, S Poojari, N Chowdappa… - …, 2009 - thieme-connect.com
A valuable variation of the Knoevenagel-Doebner reaction for the efficient synthesis of cinnamic esters is described. This reaction provides cinnamic esters in a single step from gem-…
Number of citations: 13 www.thieme-connect.com
WZ Bi, C Qu, XL Chen, SK Wei, LB Qu, SY Liu, K Sun… - Tetrahedron, 2018 - Elsevier
Two practical and simple synthetic methodologies towards various heterobenzyl halides were developed. A series of 2-halomethylquinolines were readily prepared by the one-pot …
Number of citations: 11 www.sciencedirect.com
DT Witiak, S Ananthan - The Journal of Organic Chemistry, 1986 - ACS Publications
A solution of 49 mg (2.41 mmol) of the acetal 8 in 2.0 mL of nitrobenzene was treated with 2.0 mL (32.13 mmol) of CH3I, stirred, and heated under reflux at 80 C for 24 h. The reaction …
Number of citations: 2 pubs.acs.org
NF Magri, DGI Kingston, C Jitrangsri… - The Journal of Organic …, 1986 - ACS Publications
In the previous paper in this series we discussed various oxidation reactions of taxol la and the products resulting therefrom. 1 In this paper we turn our attention to the preparation and …
Number of citations: 87 pubs.acs.org
M Schüttel - 2023 - infoscience.epfl.ch
Macrocycles have raised much interest in the pharmaceutical industry due to their ability to bind challenging targets while often still being able to cross membranes to reach intracellular …
Number of citations: 0 infoscience.epfl.ch
JC CRAIG JR - 1968 - search.proquest.com
… The fact that stoichimetric amounts of piperidine were used accounts for the fact that none of the 4-piperidino-2-dibromomethylquinoline was isolated. …
Number of citations: 2 search.proquest.com
JA Pesti, GF Huhn, J Yin, Y Xing… - The Journal of …, 2000 - ACS Publications
2-Fluoro-4-methylpyridine (3) is efficiently functionalized by chlorination, hydrolysis and methanesulfonylation into the novel alkylating agent 7. This mesylate is used for the …
Number of citations: 20 pubs.acs.org
LD Bratton - 1989 - Texas Tech University
Number of citations: 1

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